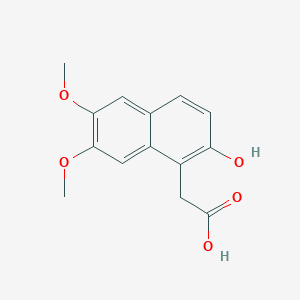
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid typically involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6,7-dimethoxynaphthalene: Lacks the acetic acid moiety but shares the naphthalene core structure.
2-Methoxy-6,7-dihydroxynaphthalene: Contains similar functional groups but with different substitution patterns.
1-Acetylnaphthalene: Features a naphthalene ring with an acetyl group but lacks the hydroxy and methoxy groups.
Uniqueness
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid, with the CAS number 6836-22-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14O5
- Molecular Weight : 262.26 g/mol
- Structural Features : The compound contains a naphthalene ring substituted with hydroxyl and methoxy groups, which are pivotal for its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Case Study Findings :
- In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in cellular models, suggesting its potential in preventing oxidative damage .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects through various mechanisms.
Mechanisms :
- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in cell culture studies.
- Animal studies indicated a reduction in paw edema in models of acute inflammation, highlighting its therapeutic potential for inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several pathogens.
Research Data :
- In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition recorded .
The biological activities of this compound can be attributed to its ability to modulate key biochemical pathways:
Research Findings Summary
A comprehensive review of literature reveals various studies that support the biological activities of this compound:
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(2-hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O5/c1-18-12-5-8-3-4-11(15)10(7-14(16)17)9(8)6-13(12)19-2/h3-6,15H,7H2,1-2H3,(H,16,17) |
InChI Key |
UJUMDXHUGJWMQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=C2CC(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















